6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one
Description
Properties
IUPAC Name |
6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOPXMCPUFTBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an indole derivative with a suitable chloro-substituted pyrrolidine precursor under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one and related compounds:
Key Differences and Implications
Ring System Variations: Pyrrolidin-2-one vs. Piperidine: Replacing the pyrrolidinone ring with a piperidine (as in 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one) increases ring size, altering conformational flexibility and basicity. Piperidine derivatives may exhibit improved solubility in polar solvents .
Safety and Stability: The main compound decomposes into hazardous byproducts (e.g., chlorine gas) under combustion, necessitating strict handling protocols . Non-halogenated analogs likely pose lower environmental risks but lack comparative toxicity studies.
Biological Activity
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one is a synthetic organic compound belonging to the class of spirocyclic compounds. Its unique structural features make it a significant subject of study for potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
- Molecular Formula : C11H12Cl2N2O
- Molar Mass : 259.13 g/mol
- CAS Number : 2173991-58-5
| Property | Value |
|---|---|
| Boiling Point | 417.9 ± 45.0 °C (Predicted) |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.80 ± 0.20 (Predicted) |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study assessing the cytotoxic effects of spirocyclic compounds, this compound was evaluated alongside other derivatives. The results indicated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action was linked to the induction of apoptosis, evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3, alongside decreased levels of the anti-apoptotic marker Bcl-2 .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Initial findings suggest that it possesses inhibitory effects against various bacterial strains.
Antimicrobial Efficacy
In one study, the minimum inhibitory concentration (MIC) of related spirocyclic compounds was determined against Staphylococcus aureus and Escherichia coli. While specific data for this compound was not detailed in these studies, its structural analogs exhibited MIC values as low as 0.98 μg/mL against MRSA strains .
Antioxidant Activity
The antioxidant potential of the compound has also been explored. Compounds with similar structures have shown significant radical scavenging activity.
Antioxidant activity is typically assessed through assays that measure the ability to neutralize free radicals. The presence of indole and pyrrolidine moieties in the structure is believed to contribute to this activity by stabilizing free radicals through electron donation mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
